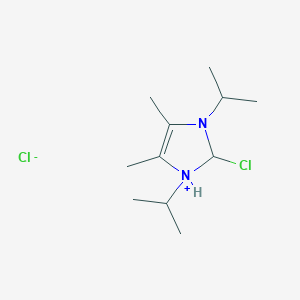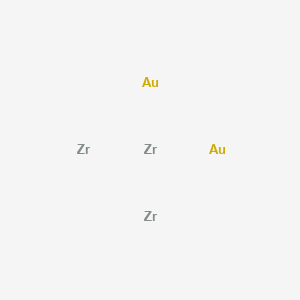
Gold--zirconium (2/3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold–zirconium (2/3) is a compound that combines the unique properties of gold and zirconium Gold is known for its excellent conductivity, resistance to oxidation, and biocompatibility, while zirconium is valued for its high melting point, corrosion resistance, and strength
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of gold–zirconium (2/3) typically involves the deposition of gold nanoparticles onto zirconia (zirconium dioxide) particles. One common method is the sol-gel process, where zirconia is first synthesized and then gold nanoparticles are immobilized on its surface through a seeded growth technique. This involves the use of hydrochloric acid and aminomethylphosphonic acid as coupling agents to enhance the immobilization efficiency .
Industrial Production Methods
Industrial production of gold–zirconium (2/3) may involve large-scale sol-gel processes or other chemical vapor deposition techniques. These methods ensure the uniform distribution of gold nanoparticles on zirconia, which is crucial for maintaining the compound’s desired properties.
Chemical Reactions Analysis
Types of Reactions
Gold–zirconium (2/3) undergoes various chemical reactions, including:
Oxidation: Gold nanoparticles can undergo oxidation, although they are generally resistant to it.
Reduction: Zirconia can be reduced under certain conditions, affecting the overall properties of the compound.
Substitution: Gold nanoparticles can participate in substitution reactions, especially in the presence of halides.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of gold–zirconium (2/3) include hydrochloric acid, aminomethylphosphonic acid, and various reducing agents. The reactions typically occur under controlled temperature and pressure conditions to ensure the stability of the compound.
Major Products Formed
The major products formed from the reactions of gold–zirconium (2/3) include various gold and zirconium oxides, depending on the specific reaction conditions.
Scientific Research Applications
Gold–zirconium (2/3) has numerous scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties.
Biology: Employed in biosensing and imaging applications because of its biocompatibility and optical properties.
Medicine: Investigated for drug delivery systems and cancer treatment due to its ability to interact with biological molecules.
Industry: Utilized in the production of advanced materials, including coatings and composites, due to its strength and resistance to corrosion
Mechanism of Action
The mechanism of action of gold–zirconium (2/3) involves its interaction with various molecular targets and pathways. Gold nanoparticles can interact with thiol-containing enzymes and proteins, leading to changes in their activity. Zirconium, on the other hand, can stabilize the compound and enhance its overall properties. The combination of these interactions results in the compound’s unique effects in various applications .
Comparison with Similar Compounds
Similar Compounds
Gold Nanoparticles: Known for their excellent conductivity and biocompatibility, but lack the structural strength provided by zirconium.
Zirconia (Zirconium Dioxide): Valued for its high melting point and strength, but lacks the conductivity and biocompatibility of gold.
Gold-Zirconium Alloys: Similar in composition but may have different properties depending on the specific ratio of gold to zirconium.
Uniqueness
Gold–zirconium (2/3) is unique due to its combination of properties from both gold and zirconium. This compound offers a balance of conductivity, biocompatibility, strength, and resistance to oxidation and corrosion, making it suitable for a wide range of applications .
Properties
CAS No. |
194083-82-4 |
|---|---|
Molecular Formula |
Au2Zr3 |
Molecular Weight |
667.61 g/mol |
IUPAC Name |
gold;zirconium |
InChI |
InChI=1S/2Au.3Zr |
InChI Key |
INWLCTWDLGVJQF-UHFFFAOYSA-N |
Canonical SMILES |
[Zr].[Zr].[Zr].[Au].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylethanone](/img/structure/B12567509.png)

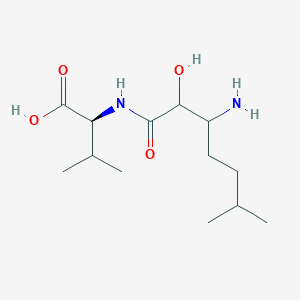
![2,2'-(1,4-Phenylene)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B12567552.png)

![4-Acetyl-3-hydroxy-1,1,8-trimethylspiro[4.5]deca-3,7-dien-2-one](/img/structure/B12567566.png)
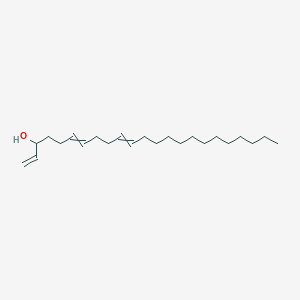
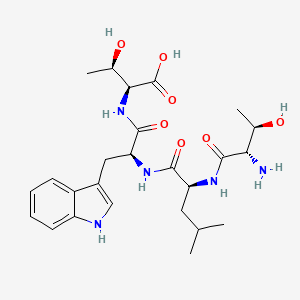
![tert-Butyl(dimethyl){[(2R)-2-methyloxiran-2-yl]methoxy}silane](/img/structure/B12567596.png)
![N-{2-[Methyl(3-methyl-4-nitrophenyl)amino]ethyl}methanesulfonamide](/img/structure/B12567602.png)
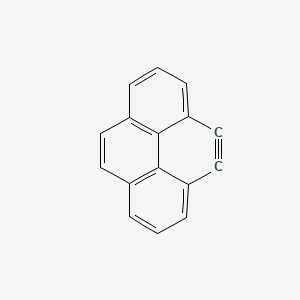
![N,N-Dimethyl-4-[(E)-(2,3,5,6-tetrachlorophenyl)diazenyl]aniline](/img/structure/B12567608.png)
![1,2-Propanediol, 3-[2-(hexyloxy)-3-hydroxypropoxy]-](/img/structure/B12567613.png)
